molecular formula C15H15NO3 B185048 N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide CAS No. 723261-30-1

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide

Cat. No. B185048
M. Wt: 257.28 g/mol
InChI Key: ZSHNMIUMSBYKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. HMB is a derivative of benzoic acid and is synthesized through a multi-step process.

Mechanism Of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to be related to its ability to modulate signaling pathways involved in cell growth and survival. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the mTOR pathway, which is involved in regulating cell growth and proliferation.

Biochemical And Physiological Effects

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of beta-amyloid plaques in the brain. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. In animal studies, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its anti-inflammatory properties, which make it a potential therapeutic agent for inflammatory diseases. However, one limitation of using N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. One area of research is the development of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide's potential use in treating other diseases, such as diabetes and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide and its effects on cellular metabolism and energy homeostasis.

Synthesis Methods

The synthesis of N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide involves several steps. The first step is the reaction of 3-hydroxy-4-methylacetophenone with sodium hydroxide to form the sodium salt of the compound. The second step involves the reaction of the sodium salt with 3-methoxybenzoyl chloride to form N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide. The final step involves the purification of the compound through recrystallization.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide has also been studied for its anti-inflammatory properties and its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

723261-30-1

Product Name

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C15H15NO3/c1-10-6-7-12(9-14(10)17)16-15(18)11-4-3-5-13(8-11)19-2/h3-9,17H,1-2H3,(H,16,18)

InChI Key

ZSHNMIUMSBYKNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)O

Origin of Product

United States

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